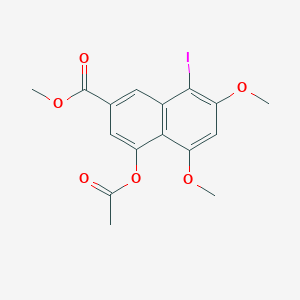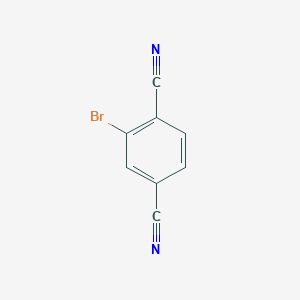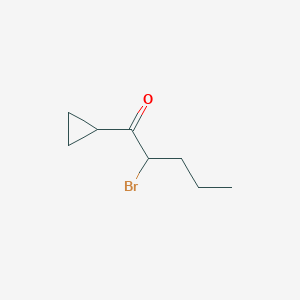
2-Bromo-1-cyclopropylpentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-cyclopropylpentan-1-one is an organic compound with the molecular formula C8H13BrO. It is a brominated cyclopropyl ketone, which means it contains a bromine atom attached to a cyclopropyl group and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-cyclopropylpentan-1-one typically involves the bromination of 1-cyclopropylpentan-1-one. One common method is to react 1-cyclopropylpentan-1-one with bromine in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient production of the compound. The separation and purification of the product are typically achieved through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-cyclopropylpentan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted cyclopropyl ketones.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Substituted cyclopropyl ketones.
Reduction: Cyclopropyl alcohols.
Oxidation: Cyclopropyl carboxylic acids.
Scientific Research Applications
2-Bromo-1-cyclopropylpentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-1-cyclopropylpentan-1-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions can lead to the formation of different products, which may exhibit distinct biological or chemical properties .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-propanol: A bromohydrin with similar reactivity but different structural features.
1,2-Dibromocyclopentane: A dibrominated cycloalkane with different substitution patterns.
Cyclopropyl ketones: A class of compounds with a cyclopropyl group and a ketone functional group
Uniqueness
2-Bromo-1-cyclopropylpentan-1-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a cyclopropyl group.
Properties
CAS No. |
34650-67-4 |
|---|---|
Molecular Formula |
C8H13BrO |
Molecular Weight |
205.09 g/mol |
IUPAC Name |
2-bromo-1-cyclopropylpentan-1-one |
InChI |
InChI=1S/C8H13BrO/c1-2-3-7(9)8(10)6-4-5-6/h6-7H,2-5H2,1H3 |
InChI Key |
CTMBQMDYBHMRHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1CC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



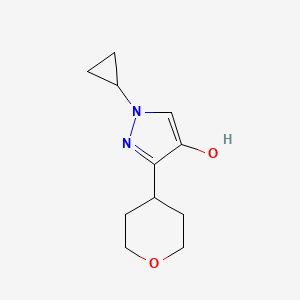
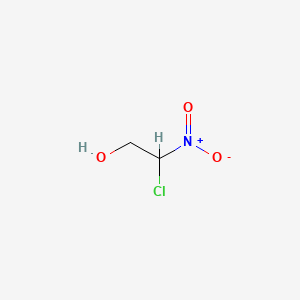
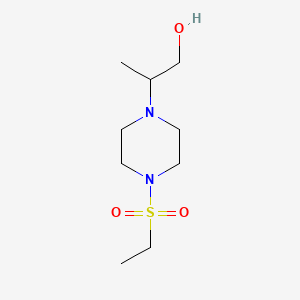
![6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13923517.png)
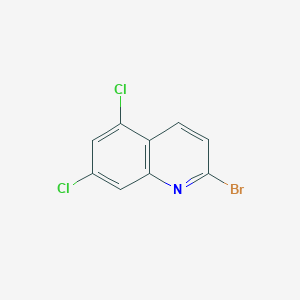

![2'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13923545.png)
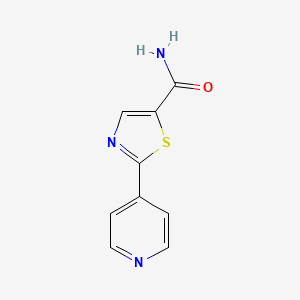
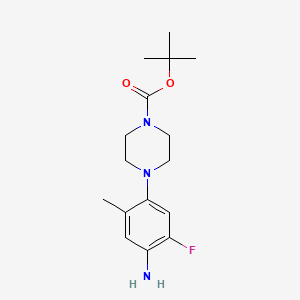
![2-Amino-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13923560.png)
![Ethyl hydroxyimino-[2-(2-methylaminoethyl)phenyl]acetate](/img/structure/B13923561.png)
